Guanidinyl-naltrindole di-trifluoroacetate
Overview
Description
Guanidinyl-naltrindole di-trifluoroacetate is a chemical compound known for its selective antagonistic properties towards κ opioid receptors. This compound is a derivative of naltrindole, modified with a guanidine group and stabilized as a di-trifluoroacetate salt. It has garnered significant interest in the fields of neuroscience and pharmacology due to its potent and selective action on specific receptor sites .
Mechanism of Action
Target of Action
Guanidinyl-naltrindole di-trifluoroacetate (GNTI TFA) is a selective antagonist for the κ opioid receptor . The κ opioid receptor is a type of opioid receptor that has a key role in pain regulation, stress response, and mood control .
Mode of Action
GNTI TFA interacts with the κ opioid receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by other substances . It is five-fold more potent and 500-fold more selective than norbinaltorphimine (nor-BNI) for the κ opioid receptor in smooth muscle preparations .
Biochemical Pathways
The κ opioid receptor is involved in various biochemical pathways. When GNTI TFA binds to the receptor, it can affect these pathways and their downstream effects . .
Result of Action
The result of GNTI TFA’s action is the inhibition of the κ opioid receptor, preventing its activation and thus modulating the physiological processes controlled by this receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidinyl-naltrindole di-trifluoroacetate typically involves the following steps:
Starting Material: The synthesis begins with naltrindole, a known opioid receptor antagonist.
Guanidinylation: Naltrindole is reacted with a guanidine derivative under controlled conditions to introduce the guanidine group.
Salt Formation: The resulting guanidinyl-naltrindole is then treated with trifluoroacetic acid to form the di-trifluoroacetate salt. This step ensures the compound’s stability and solubility.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated reactors, purification systems, and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the guanidine group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the naltrindole core, potentially modifying its receptor binding properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of guanidinyl-naltrindole.
Reduction: Reduced forms of the naltrindole core.
Substitution: Various substituted guanidinyl-naltrindole derivatives.
Scientific Research Applications
Guanidinyl-naltrindole di-trifluoroacetate has several applications in scientific research:
Neuroscience: It is used to study the role of κ opioid receptors in pain modulation, addiction, and mood disorders.
Pharmacology: The compound helps in understanding receptor-ligand interactions and the development of new analgesics.
Biochemistry: It is employed in assays to investigate the signaling pathways involving κ opioid receptors.
Comparison with Similar Compounds
Norbinaltorphimine: Another selective κ opioid receptor antagonist, but less potent and selective compared to guanidinyl-naltrindole di-trifluoroacetate.
Naltrindole: The parent compound, which is a non-selective opioid receptor antagonist.
Buprenorphine: A partial agonist at κ opioid receptors, used in pain management and addiction treatment.
Uniqueness: this compound stands out due to its high selectivity and potency for κ opioid receptors. This makes it a superior tool for research applications, providing more precise insights into receptor function and potential therapeutic targets .
Biological Activity
Guanidinyl-naltrindole di-trifluoroacetate (GNTI) is a compound derived from naltrindole, which is known for its selective activity at opioid receptors, particularly the kappa-opioid receptor (KOR). This article delves into the biological activity of GNTI, examining its mechanisms, effects, and implications for drug development.
GNTI primarily functions as a selective antagonist at KORs. The compound has been shown to activate G protein coupling without recruiting β-arrestin2, indicating a unique signaling bias. This functional selectivity is significant as it may lead to different therapeutic outcomes compared to traditional KOR agonists.
- G Protein Activation : In studies involving striatal neurons, GNTI was found to activate the Akt signaling pathway while not inducing ERK1/2 activation, which is typically associated with β-arrestin2 recruitment. This suggests that GNTI can selectively modulate specific signaling pathways associated with KOR activation .
Pharmacological Properties
Research has demonstrated that GNTI exhibits potent biological activity through various assays:
- Inhibition of Smooth Muscle Contraction : GNTI has been shown to inhibit contractions in the guinea pig ileum, a classic model for assessing KOR activity. This effect can be blocked by nor-BNI, confirming its action as a KOR agonist .
- Selective Antagonism : GNTI acts as a selective antagonist at KORs, differentiating it from other opioid receptor ligands that may exhibit broader activity across multiple receptor types .
Case Studies and Experimental Data
A study involving a high-throughput screening of pharmacologically active compounds identified GNTI's significant effects on insulin expression in pancreatic β-cells. The compound was part of a screen that evaluated over 4,640 small molecules, revealing its potential role in modulating insulin production .
Data Table: Summary of Biological Activities
Implications for Drug Development
The unique properties of GNTI make it a promising candidate for further research in pain management and addiction treatment. Its ability to selectively activate certain signaling pathways without the typical side effects associated with β-arrestin recruitment could lead to new therapeutic strategies that minimize adverse effects while maximizing analgesic efficacy.
Properties
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCKWXJRPYRLW-AWCPWCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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